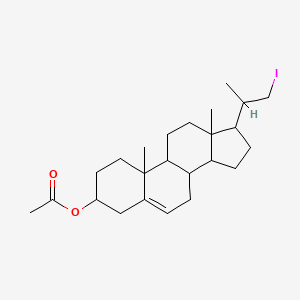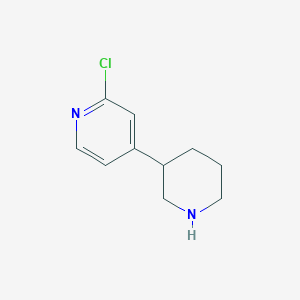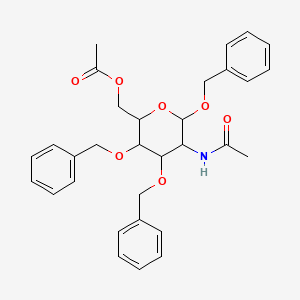
(3beta,20S)-21-Iodo-20-Methyl-pregn-3-en-3-ol Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3beta,20S)-21-Yodo-20-Metil-pregn-3-en-3-ol Acetato es un compuesto esteroideo sintético. Pertenece a la clase de derivados de pregnano, que son conocidos por sus significativas actividades biológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (3beta,20S)-21-Yodo-20-Metil-pregn-3-en-3-ol Acetato típicamente involucra múltiples pasos, comenzando con un precursor esteroideo adecuado. Los pasos clave incluyen la yodación en la posición 21 y la acetilación en la posición 3. La yodación se puede lograr usando yodo y un agente oxidante adecuado, mientras que la acetilación se lleva a cabo típicamente usando anhídrido acético en presencia de un catalizador como la piridina.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para mejorar el rendimiento y la pureza. Esto puede incluir el uso de técnicas avanzadas de purificación como la cromatografía y la recristalización. Las condiciones de reacción se controlan cuidadosamente para asegurar la estereoquímica deseada y minimizar la formación de subproductos.
Análisis De Reacciones Químicas
Tipos de Reacciones
(3beta,20S)-21-Yodo-20-Metil-pregn-3-en-3-ol Acetato puede experimentar varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el átomo de yodo en un átomo de hidrógeno, lo que da como resultado derivados desyodados.
Sustitución: El átomo de yodo se puede sustituir por otros grupos funcionales como hidroxilo, amino o grupos alquilo.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Reactivos como hidróxido de sodio (NaOH) o amoníaco (NH3) pueden facilitar las reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos, mientras que la reducción puede producir esteroides desyodados.
Aplicaciones Científicas De Investigación
(3beta,20S)-21-Yodo-20-Metil-pregn-3-en-3-ol Acetato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de otros compuestos esteroideos.
Biología: El compuesto se estudia por sus posibles efectos en los procesos celulares y las vías de señalización.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, incluidas las propiedades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (3beta,20S)-21-Yodo-20-Metil-pregn-3-en-3-ol Acetato implica su interacción con objetivos moleculares y vías específicas. El átomo de yodo y el grupo acetato juegan un papel crucial en su actividad biológica. El compuesto puede unirse a los receptores esteroideos, modulando la expresión génica e influyendo en las funciones celulares. Además, puede afectar las vías de señalización involucradas en la inflamación y la proliferación celular.
Comparación Con Compuestos Similares
Compuestos Similares
- (3beta,20S)-21-Hidroxi-20-Metil-pregn-3-en-3-ol Acetato
- (3beta,20S)-21-Cloro-20-Metil-pregn-3-en-3-ol Acetato
- (3beta,20S)-21-Bromo-20-Metil-pregn-3-en-3-ol Acetato
Unicidad
(3beta,20S)-21-Yodo-20-Metil-pregn-3-en-3-ol Acetato es único debido a la presencia del átomo de yodo, que confiere propiedades químicas y biológicas distintas. El átomo de yodo aumenta la reactividad del compuesto y las posibles interacciones con los objetivos biológicos, convirtiéndolo en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C24H37IO2 |
|---|---|
Peso molecular |
484.5 g/mol |
Nombre IUPAC |
[17-(1-iodopropan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C24H37IO2/c1-15(14-25)20-7-8-21-19-6-5-17-13-18(27-16(2)26)9-11-23(17,3)22(19)10-12-24(20,21)4/h5,15,18-22H,6-14H2,1-4H3 |
Clave InChI |
GCVGFBQQFKCPGT-UHFFFAOYSA-N |
SMILES canónico |
CC(CI)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[3-Buten-1-yl[(phenylmethoxy)carbonyl]amino]-1,2,5-trideoxy-D-erythro-pent-1-enitol](/img/structure/B12288346.png)




![(4R)-3-[(2R)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B12288366.png)
![6-[5-[[4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288370.png)



![(4,4-dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl) 2,2-dimethylpropanoate](/img/structure/B12288399.png)
![(15S,19S)-3,4,5,6-Tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid](/img/structure/B12288410.png)
